Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (CAS 188869-05-8) is an orthogonally protected, highly reactive alpha-bromo ketone building block essential for the synthesis of fused nitrogen-containing heterocycles . Featuring a piperidine core with a Boc-protected amine and adjacent ketone and bromide functionalities, it serves as a bifunctional electrophile. In industrial procurement and process chemistry, this compound is primarily valued as a direct precursor for Hantzsch-type condensations to form thiazolopyridines, pyrazolopyridines, and spirocyclic scaffolds. Its pre-brominated state and acid-labile Boc group provide a distinct processability advantage over unbrominated or benzyl-protected alternatives, ensuring high step economy and minimizing purification bottlenecks in downstream pharmaceutical manufacturing.
Attempting to substitute CAS 188869-05-8 with its unbrominated parent, N-Boc-4-piperidone, shifts the burden of alpha-bromination to the buyer's internal workflow, a process that frequently suffers from poor regioselectivity and overbromination, generating 3,5-dibromo impurities that depress overall yields [1]. Furthermore, substituting with N-benzyl-3-bromo-4-piperidone introduces downstream deprotection incompatibilities; removing a benzyl group typically requires catalytic hydrogenation (e.g., Pd/C), which can inadvertently dehalogenate or reduce the very heterocyclic motifs (like thiazoles or pyrazoles) constructed in preceding steps. Therefore, the specific combination of a pre-installed alpha-bromide and a cleanly acid-cleavable Boc group is critical for maintaining high chemoselectivity and operational efficiency.
Starting a synthesis with the unbrominated comparator, N-Boc-4-piperidone, requires in-house alpha-bromination. This reaction frequently suffers from poor regioselectivity and overbromination, generating 3,5-dibromo-4-piperidone impurities that depress the isolated yield of the desired mono-bromo product to approximately 60-78% [1]. Procuring the pre-brominated CAS 188869-05-8 allows buyers to bypass this inefficient step, ensuring 100% availability of the mono-functionalized electrophile and eliminating the need for tedious chromatographic separation of dibromo byproducts.
| Evidence Dimension | Mono-bromo intermediate yield and purity |
| Target Compound Data | 100% pre-formed mono-bromo availability |
| Comparator Or Baseline | N-Boc-4-piperidone (requires in-situ bromination, yielding ~60-78% mono-bromo with dibromo impurities) |
| Quantified Difference | ~22-40% yield recovery and complete elimination of dibromo purification steps |
| Conditions | Standard laboratory alpha-bromination vs. direct procurement |
Bypassing in-house bromination reduces solvent waste, saves processing time, and prevents dibromo impurities from compromising downstream API synthesis.
The pre-installed alpha-bromo ketone moiety in CAS 188869-05-8 exhibits rapid condensation kinetics for Hantzsch-type reactions. When reacted neat with benzothioamide at 140°C, the condensation is complete in just 10 minutes, affording the corresponding fused 6,7-dihydrothiazolo[5,4-c]pyridine in 78% isolated yield . In contrast, utilizing crude, in-situ generated alpha-bromo ketones often leads to significant thermal degradation and lower condensation yields. The high purity of the procured building block ensures rapid and efficient bicyclic scaffold formation.
| Evidence Dimension | Condensation yield and reaction time |
| Target Compound Data | 78% isolated yield in 10 minutes |
| Comparator Or Baseline | Crude in-situ generated alpha-bromo ketones (prone to degradation, lowering yields) |
| Quantified Difference | Rapid conversion (<15 mins) with high isolated yield (78%) |
| Conditions | Neat reaction with benzothioamide at 140°C |
High condensation yields under solvent-free or mild conditions make this compound a highly efficient precursor for scalable manufacturing of fused heterocycles.
The tert-butoxycarbonyl (Boc) group on CAS 188869-05-8 offers superior orthogonal deprotection compatibility compared to the N-benzyl-3-bromo-4-piperidone comparator. Boc cleavage is achieved via acidolysis (e.g., TFA or HCl) in near-quantitative yields (>95%) without affecting reducible functional groups [1]. Conversely, removing a benzyl protecting group requires catalytic hydrogenolysis (H2, Pd/C), which risks unwanted dehalogenation of aryl halides or reduction of newly formed thiazole/pyrazole rings in the downstream API. The Boc-protected variant thus preserves step economy in complex multi-step syntheses.
| Evidence Dimension | Deprotection chemoselectivity and yield |
| Target Compound Data | >95% yield via acidolysis (TFA/HCl) with intact reducible motifs |
| Comparator Or Baseline | N-Benzyl-3-bromo-4-piperidone (requires hydrogenolysis, risking dehalogenation/reduction) |
| Quantified Difference | Near-quantitative orthogonal deprotection vs. variable yields due to reductive side reactions |
| Conditions | Post-condensation deprotection of fused piperidine scaffolds |
Orthogonal deprotection is critical for complex API synthesis, ensuring that late-stage functional groups remain intact during piperidine nitrogen unmasking.
CAS 188869-05-8 is a critical building block for synthesizing 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffolds, which are core structural motifs in Factor Xa inhibitors (such as Edoxaban analogs) and other cardiovascular therapeutics [1]. Its pre-brominated structure allows for direct, high-yielding Hantzsch condensation with thioureas, streamlining the production of these essential pharmacophores.
In medicinal chemistry, the compound is highly suitable for condensation with substituted hydrazines to form 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines [1]. By avoiding the dibromo impurities associated with in-situ bromination, researchers can rapidly generate high-purity compound libraries for kinase inhibitor screening without complex chromatographic bottlenecks.
The robust Boc protection allows the piperidine nitrogen to remain masked during harsh cross-coupling or condensation steps [1]. This makes the compound perfect for multi-step syntheses requiring late-stage nitrogen derivatization, as the Boc group can be cleanly removed via acidolysis without risking the reductive cleavage of downstream functional groups.
Irritant